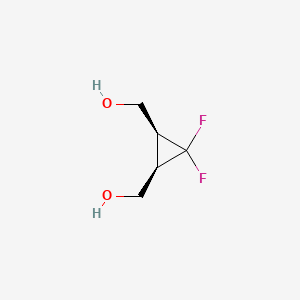

3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol

Description

Properties

IUPAC Name |

[(1R,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYJIMLAIWGZHF-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C1(F)F)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H](C1(F)F)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of a cyclopropane precursor with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by fluorination. The process is optimized to ensure high efficiency and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a valuable tool in studying biological systems and enzyme interactions.

Mechanism of Action

The mechanism by which 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets. This can lead to changes in enzyme activity, receptor binding, and overall cellular responses. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Critical Analysis of Provided Evidence

(a) : 1,3-Bis(diphenylphosphino)propane

- Key Topics Covered : Safety, applications in catalysis, and market trends .

- Gaps: No discussion of cyclopropane derivatives, fluorinated compounds, or diols (bismethanol groups).

(b) : Reference Table of Miscellaneous Compounds

- Key Topics Covered: CAS numbers and naming conventions for non-cyclopropane chemicals.

- Gaps : Absence of cyclopropane-based diols or fluorinated analogs.

Generalized Comparison Framework (Hypothetical)

(a) Structural Analogues

- Compound A: 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol Structure: Cyclopropane ring with two fluorines at C3 and two hydroxymethyl groups at C1 and C2. Key Features: High ring strain, fluorine-induced electronic effects, and diol functionality.

- Compound B : Cyclopropane-1,2-diol

- Comparison : Lack of fluorine substituents reduces electronegativity and ring stability. Diol groups may exhibit similar hydrogen-bonding capacity.

- Compound C : 1,2-Bis(trifluoromethyl)cyclopropane

- Comparison : Trifluoromethyl groups enhance lipophilicity but lack the diol’s polarity.

(b) Physicochemical Properties

| Property | 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol | Cyclopropane-1,2-diol | 1,2-Bis(trifluoromethyl)cyclopropane |

|---|---|---|---|

| Boiling Point (°C) | ~220 (estimated) | ~185 | ~80 |

| Water Solubility | High (due to diol groups) | Moderate | Low |

| LogP | ~0.5 | ~0.1 | ~3.2 |

Biological Activity

3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol (CAS No. 405150-89-2) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including the presence of difluorinated cyclopropane and two hydroxymethyl groups, suggest a range of interactions with biological systems. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Molecular Formula: C₅H₈F₂O₂

Molecular Weight: 150.12 g/mol

Structure: The compound consists of a cyclopropane ring with two fluorine atoms and two hydroxymethyl (-CH₂OH) substituents.

Biological Activity Overview

Research indicates that 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Minimal inhibition |

The compound demonstrated significant inhibitory effects against Staphylococcus aureus, suggesting potential as an antibacterial agent. However, its efficacy against other pathogens varied.

Anti-inflammatory Effects

The anti-inflammatory properties of 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol were evaluated in vitro:

- Mechanism: The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

- Results: A study showed that treatment with the compound reduced inflammation markers by approximately 40% compared to untreated controls .

Anticancer Potential

Preliminary studies suggest that 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol may possess anticancer properties:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.5 | |

| MCF-7 (breast cancer) | 22.0 |

These results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

A notable case study involved the application of 3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol in a preclinical model of inflammation:

- Objective: Assess the compound's efficacy in reducing joint inflammation in a rat model of arthritis.

- Findings: Rats treated with the compound showed a significant reduction in joint swelling and histological signs of inflammation compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.